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Executive Summary
MK-6169, also known as islatravir (ISL), is a first-in-class nucleoside reverse transcriptase

translocation inhibitor (NRTTI) under development by Merck & Co. for the treatment and

prevention of HIV-1 infection.[1][2][3] Its unique mechanism of action, which involves both

immediate and delayed chain termination of viral DNA synthesis, has positioned it as a

promising candidate for long-acting antiretroviral therapies.[1][4] This technical guide provides

a comprehensive overview of the intellectual property and patent landscape surrounding MK-
6169, including key patents, their global status, and relevant experimental protocols that

underpin its development.

Core Intellectual Property: Patent Landscape
The intellectual property protecting islatravir is multifaceted, encompassing patents covering

the core compound, specific dosing regimens, and innovative manufacturing processes. The

landscape is primarily shaped by patents assigned to Merck Sharp & Dohme Corp. and

Yamasa Corporation, the original licensor of the compound.[5]

Key Patent Families
Three pivotal patent families form the cornerstone of islatravir's intellectual property protection:
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Core Compound Patent: This family, originating from initial discoveries by Yamasa

Corporation, covers the fundamental chemical structure of islatravir (formerly known as

EFdA).

Dosing Regimen Patent: Recognizing the long intracellular half-life of islatravir's active form,

Merck has secured protection for less frequent than once-daily dosing regimens, a key

feature for long-acting treatment and prophylaxis.

Enzymatic Synthesis Patent: A collaboration with Codexis has led to patents on a novel,

efficient enzymatic synthesis process for manufacturing islatravir, representing a significant

advancement over traditional chemical synthesis.

The following tables summarize the key quantitative data for these patent families in major

jurisdictions.

Table 1: Core Compound Patent Family (Selected Jurisdictions)

Jurisdicti
on

Applicati
on
Number

Priority
Date

Filing
Date

Publicati
on Date

Grant
Date

Status

United

States

US

11/087,588

2004-03-

24

2005-03-

24

2005-09-

29

2008-03-

04
Active

Europe
EP

1712555

2004-03-

24

2005-03-

22

2006-10-

18

2011-09-

28
Active

Japan
JP 2006-

510603

2004-03-

24

2005-11-

22

2007-04-

05

2009-10-

09
Active

WIPO

WO

2005/0307

71

2004-03-

24

2004-09-

24

2005-04-

07
- Published

Table 2: Dosing Regimen Patent Family (WO2017139519) (Selected Jurisdictions)
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Jurisdicti
on

Applicati
on
Number

Priority
Date

Filing
Date

Publicati
on Date

Grant
Date

Status

WIPO
PCT/US20

17/017331

2016-02-

10

2017-02-

10

2017-08-

17
- Published

United

States

US

16/079,000

2016-02-

10

2017-02-

10

2019-01-

03

2021-08-

10
Active

Europe
EP

3414002

2016-02-

10

2017-02-

10

2018-12-

19

2022-03-

23
Active

Japan
JP 2018-

543361

2016-02-

10

2017-02-

10

2019-01-

31

2020-11-

12
Active

Brazil

BR

112018016

428

2016-02-

10

2017-02-

10

2019-03-

12
- Pending

Ukraine
UA

201809123

2016-02-

10

2017-02-

10

2019-03-

11
- Pending

Table 3: Enzymatic Synthesis Patent Family (WO2020014050) (Selected Jurisdictions)

Jurisdicti
on

Applicati
on
Number

Priority
Date

Filing
Date

Publicati
on Date

Grant
Date

Status

WIPO
PCT/US20

19/040854

2018-07-

09

2019-07-

08

2020-01-

16
- Published

United

States

US

17/047,804

2018-07-

09

2019-07-

08

2021-03-

04

2023-01-

17
Active

Europe
EP

3817999

2018-07-

09

2019-07-

08

2021-05-

12
- Pending

Japan
JP 2021-

503482

2018-07-

09

2019-07-

08

2021-08-

19
- Pending
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Patent Oppositions
The patent for the less frequent dosing regimen (related to WO2017139519) has faced pre-

grant oppositions in several countries, including Argentina, Brazil, and Ukraine, filed by civil

society organizations.[6][7] These oppositions are a noteworthy aspect of the patent landscape,

potentially impacting the breadth of patent protection in these regions.

Mechanism of Action and Signaling Pathway
Islatravir is a nucleoside analog that, once inside the cell, is phosphorylated to its active form,

islatravir-triphosphate (ISL-TP).[1] As a Nucleoside Reverse Transcriptase Translocation

Inhibitor (NRTTI), ISL-TP targets the HIV-1 reverse transcriptase (RT) enzyme, which is critical

for converting the viral RNA genome into DNA.

The inhibitory action of ISL-TP is characterized by a dual mechanism:

Immediate Chain Termination: After its incorporation into the nascent viral DNA strand, the 4'-

ethynyl group of islatravir sterically hinders the translocation of the reverse transcriptase

along the DNA-RNA hybrid. This blockage prevents the binding of the next incoming

deoxynucleotide triphosphate (dNTP), leading to immediate termination of DNA synthesis.[4]

Delayed Chain Termination: In the event that translocation does occur, the presence of the

incorporated ISL-TP induces a conformational change in the primer-template, leading to

delayed chain termination after the addition of one more nucleotide.[1]

This dual mechanism of action contributes to islatravir's high potency and a high barrier to the

development of resistance.[4]
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Figure 1: Islatravir's intracellular activation and mechanism of action.

Key Experimental Protocols
The development of islatravir has been supported by a range of in vitro and in vivo studies.

Below are detailed methodologies for key experiments cited in the literature.

HIV-1 Reverse Transcriptase (RT) Enzymatic Inhibition
Assay
This assay directly measures the ability of islatravir-triphosphate (ISL-TP) to inhibit the

enzymatic activity of purified HIV-1 RT.

Methodology:
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Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and

an oligo(dT) primer annealed to it, purified recombinant HIV-1 RT, and a reaction buffer (e.g.,

50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT).

Inhibitor and Substrate Addition: Add serial dilutions of ISL-TP or a control inhibitor to the

reaction wells. Initiate the reaction by adding the natural substrate, [³H]dTTP.

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).

Precipitate the newly synthesized DNA onto glass fiber filters.

Quantification: Wash the filters to remove unincorporated [³H]dTTP. Measure the radioactivity

on the filters using a scintillation counter.

Data Analysis: Calculate the concentration of ISL-TP that inhibits 50% of the RT activity

(IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity Assay in MT-4 Cells
This cell-based assay determines the efficacy of islatravir in inhibiting HIV-1 replication in a

human T-cell line.

Methodology:

Cell Seeding: Seed MT-4 cells into 96-well microtiter plates at a density of 1 x 10⁴ cells/well

in complete culture medium.

Compound Addition: Add serial dilutions of islatravir or a control drug to the wells.

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a

predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected,

untreated virus controls.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

Assessment of Cytopathic Effect (CPE):
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MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well. Incubate for 4 hours to allow for the formation of formazan crystals

by viable cells.

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the concentration of islatravir that protects 50% of the cells from

virus-induced death (EC₅₀) by plotting the percentage of cell viability against the drug

concentration.

Intracellular Islatravir-Triphosphate (ISL-TP)
Quantification
This protocol details the measurement of the active form of islatravir within peripheral blood

mononuclear cells (PBMCs).

Methodology:

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation.

Cell Culture and Treatment: Culture the isolated PBMCs and treat with various

concentrations of islatravir for a specified duration.

Cell Lysis: Harvest the cells, wash with PBS, and lyse using a methanol/water solution to

extract intracellular metabolites.

Sample Preparation: Precipitate proteins from the cell lysate and concentrate the

supernatant containing ISL-TP.

HPLC-MS/MS Analysis:

Chromatography: Separate the analytes using a reverse-phase or anion-exchange high-

performance liquid chromatography (HPLC) column.
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Mass Spectrometry: Quantify ISL-TP using a triple quadrupole mass spectrometer

operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled

internal standard for accurate quantification.

Data Analysis: Generate a standard curve using known concentrations of ISL-TP to

determine the concentration in the experimental samples, typically expressed as fmol/10⁶

cells.
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Figure 2: Workflow for key in vitro experimental protocols.
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Logical Relationships in Islatravir's Development
The development of islatravir follows a logical progression from fundamental scientific

discovery to clinical application, underpinned by a robust intellectual property strategy.
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Figure 3: Logical flow of islatravir's development and IP strategy.
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Conclusion
The intellectual property landscape of MK-6169 (islatravir) is well-defined, with a portfolio of

patents covering the core molecule, its use in innovative dosing regimens, and an efficient

manufacturing process. This strong patent position, coupled with a unique and potent

mechanism of action, underscores islatravir's potential as a significant advancement in HIV

therapy. The detailed experimental protocols provide a foundation for further research and

development in the field of antiretroviral drug discovery. As islatravir progresses through the

final stages of clinical development and regulatory review, its journey offers valuable insights

for researchers, scientists, and drug development professionals.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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